molecular formula C20H19NO7S2 B3009375 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate CAS No. 896303-38-1

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Cat. No. B3009375
CAS RN: 896303-38-1
M. Wt: 449.49
InChI Key: NTHYAIBHWQDSDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} . Similarly, the total synthesis of a hexahydro-3,6,9-trimethyl-6-(4-methylpent-3-en-1-yl)-1,9-epoxy-6H-dibenzo[b,d]pyran and its diastereoisomer was achieved through tandem pericyclic reactions . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyran ring and the potential for complex ring-forming reactions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystallography . For instance, the spatial structure of a novel oxadiazole derivative was determined using X-ray diffraction analysis . The molecular structure of the compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate" would likely be analyzed using similar techniques to confirm the arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be explored through various chemical reactions. For example, the electrochemically induced multicomponent transformation involving kojic acid and other reactants led to the formation of a novel isoxazolone derivative . The compound may also undergo multicomponent reactions, given the presence of reactive sites such as the thiazolyl and pyran moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The absorption and emission spectra of oxadiazole derivatives were found to vary with substituents on the aryl ring bonded to the pyrazole moiety, indicating that the electronic properties are sensitive to structural changes . The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate" would likely exhibit unique optical properties due to its complex structure, which could be investigated using UV-vis absorption and fluorescence spectroscopy.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structures similar to the specified chemical have been synthesized and characterized, demonstrating significant potential in the development of novel pharmaceuticals and materials. For instance, the synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings have been explored, revealing their antioxidant and α-glucosidase inhibitory activities. These compounds exhibit notable inhibitory potentials, suggesting their usefulness in medicinal chemistry (Pillai et al., 2019).

Biological Evaluation

  • The antioxidant and antimicrobial activities of new synthesized derivatives have been a focal point of research. Compounds possessing structures similar to "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate" have shown promising results in these areas, indicating their potential in developing new therapeutic agents. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed promising antibacterial activity, highlighting the chemical's potential as a basis for developing new antimicrobial agents (Palkar et al., 2017).

Reactivity and Molecular Dynamics

  • Studies on the reactivity of compounds structurally related to the specified chemical, through DFT calculations and molecular dynamics simulations, have provided insights into their potential applications in various scientific fields. These studies help in understanding the molecular basis of the compound's activity, facilitating the design of more efficient and targeted molecules (Karrouchi et al., 2016).

Drug Development and Medicinal Chemistry

  • The synthesis of compounds with similar structural features has been targeted towards developing novel therapeutic agents. Investigations into their biological activities have revealed potential applications in treating various diseases, including cancer and microbial infections. This emphasizes the importance of such compounds in drug discovery and development processes, as illustrated by studies on the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, which have shown efficacy against multiple cancer cell lines (Havrylyuk et al., 2010).

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7S2/c1-11-9-29-20(21-11)30-10-13-7-14(22)17(8-27-13)28-19(23)12-5-15(24-2)18(26-4)16(6-12)25-3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHYAIBHWQDSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

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